

Spectroscopic Profiling of Halogenated Methylanilines: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-5-methylaniline

CAS No.: 1805421-04-8

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Executive Summary

Halogenated methylanilines (toluidines) represent a critical scaffold in the synthesis of tyrosine kinase inhibitors, agrochemicals, and azo dyes. The substitution of the halogen atom (F, Cl, Br, I) at the ortho position relative to the amine group drastically alters the electronic and steric landscape of the molecule. This guide provides a technical comparison of these derivatives, focusing on distinguishing spectroscopic features. By analyzing the interplay between inductive effects (electronegativity) and resonance effects (lone pair donation), we establish a robust framework for identifying and characterizing these intermediates.

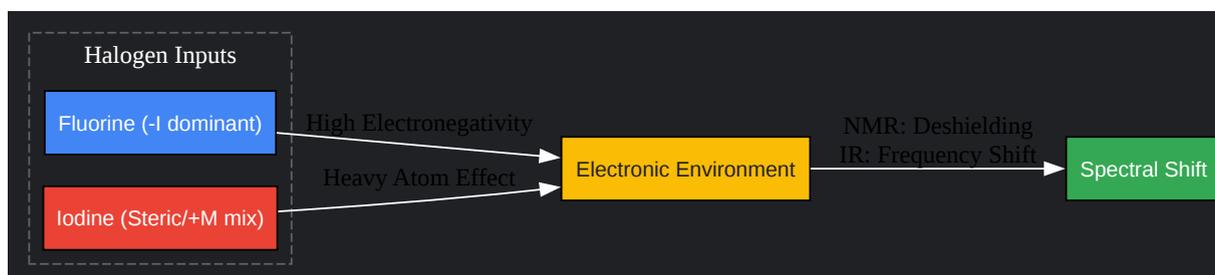
The Logic of Substituent Effects[1]

To interpret the spectra of 2-halo-4-methylanilines, one must understand the competing forces at play. The halogen atom is not merely a label; it is an active modulator of the aromatic ring's electron density.

- Inductive Effect (-I): The halogen pulls electron density through the sigma bond. Strength: F >> Cl > Br > I. This de-shields nearby nuclei (NMR) and strengthens adjacent bonds.
- Mesomeric/Resonance Effect (+M): The halogen donates lone pair electrons into the pi-system. Strength: F > Cl > Br > I (overlap decreases as atomic size mismatch with Carbon increases).

- Steric Bulk: The physical size of the halogen forces the adjacent amine group to rotate out of planarity, decoupling the nitrogen lone pair from the ring. Trend: I >> Br > Cl > F.

Visualization: Substituent Interaction Pathway



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Figure 1: Logical flow of halogen properties influencing observed spectral data.

Spectroscopic Comparison

A. Electronic Absorption (UV-Vis)

The transition of interest is the

and

bands.

- Trend: As we move from Fluorine to Iodine, the energy gap () decreases, leading to a bathochromic shift (Red Shift).
- Mechanism: Heavier halogens (Br, I) have higher energy non-bonding orbitals that mix with the aromatic system, lowering the energy required for excitation.
- Observation:

- 2-Fluoro-4-methylaniline:

nm (Hypsochromic relative to others due to tight electron holding).

- 2-Iodo-4-methylaniline:

nm (distinct tailing into visible if oxidized).

B. Vibrational Spectroscopy (FTIR & Raman)

This is the most definitive method for identification. The C-X bond stretch is the primary differentiator.

- The C-X Stretch (Fingerprint Region):
 - C-F: Strong, broad band at 1200–1250 cm^{-1} . High energy due to the strong bond force constant.
 - C-Cl: Sharp, distinct bands at 1050–1080 cm^{-1} (often coupled with ring vibrations).
 - C-Br: Shifts lower to ~600–700 cm^{-1} .
 - C-I: Far-IR region, often <500 cm^{-1} , difficult to see on standard ATR-FTIR but visible in Raman.
- Amine (N-H) Stretching:
 - In ortho-substituted anilines, the halogen can form an intramolecular hydrogen bond with the amine protons (N-H X).
 - Effect: This weakens the N-H bond, lowering the stretching frequency () compared to the para or meta isomers. The effect is most pronounced with Fluorine due to its high electronegativity, despite the poor orbital angle.

C. Nuclear Magnetic Resonance (NMR)

NMR provides the most subtle insight into the electronic environment.

- Proton (

H) NMR:
 - H-3 (Ortho to Halogen): This proton is the reporter.
 - Fluoro: Shows distinct coupling (

Hz). The signal splits into a doublet.
 - Chloro/Bromo:^[1]^[2] Shows a downfield shift due to inductive deshielding, but no splitting.
 - Iodo: Shows a significant downfield shift (deshielding) due to the "Heavy Atom Effect" and magnetic anisotropy.
- Carbon (

C) NMR:
 - C-2 (Attached to Halogen):
 - C-F: Large doublet (

Hz).
 - C-I: Significant upfield shift (shielding) caused by the "Heavy Atom Effect" (spin-orbit coupling), often appearing near 90-100 ppm, contrary to electronegativity trends.

Comparative Data Summary

The following table synthesizes experimental data ranges for 2-halo-4-methylanilines (Solvent: CDCl

for NMR).

Feature	2-Fluoro-4-methylaniline	2-Chloro-4-methylaniline	2-Bromo-4-methylaniline	2-Iodo-4-methylaniline
MW (g/mol)	125.15	141.60	186.05	233.05
Physical State	Liquid	Solid/Liquid (MP ~7°C)	Solid (MP ~-50°C)	Solid (MP ~-88°C)
FTIR (C-X)	1240 cm ⁻¹ (Strong)	1060 cm ⁻¹ (Med)	680 cm ⁻¹ (Weak)	<500 cm ⁻¹ (Raman)
FTIR (NH)	~3380 / 3460 cm ⁻¹	~3390 / 3480 cm ⁻¹	~3395 / 3485 cm ⁻¹	~3400 / 3490 cm ⁻¹
H NMR (H-3)	6.8 (d, =10Hz)	7.1 (s)	7.3 (s)	7.5 (s)
C NMR (C-X)	~150 ppm (d, ~240Hz)	~118 ppm	~109 ppm	~95 ppm (Shielded)
UV-Vis	234 nm	239 nm	242 nm	248 nm

Note: Values are approximate and solvent-dependent. NMR shifts relative to TMS.

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow these specific workflows.

Protocol A: Sample Preparation for Multi-Modal Analysis

Objective: Create a single stock solution suitable for UV and NMR to minimize weighing errors.

- Weighing: Accurately weigh 20 mg of the methylaniline derivative into a clean vial.
- Solvation: Dissolve in 1.0 mL of deuterated chloroform (CDCl₃)

) containing 0.03% TMS.

- Why CDCl₃

? It is the standard for NMR and is transparent in the mid-IR region (except for solvent bands) and useful for qualitative UV checks (cutoff ~245nm, use Methanol for strict UV quantification).

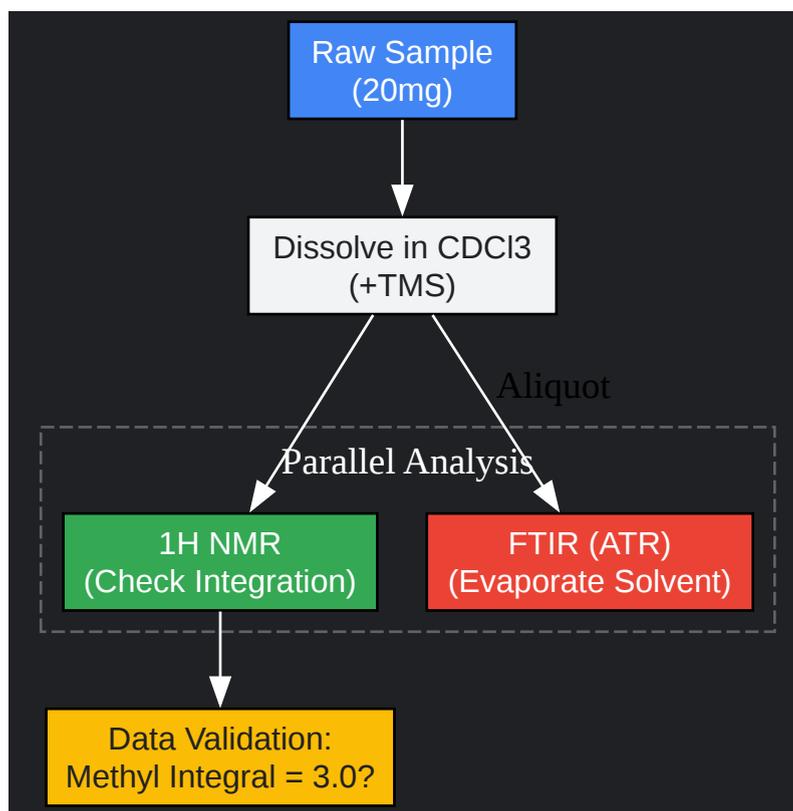
- Filtration: Pass through a 0.2

µm PTFE syringe filter to remove particulate impurities that cause light scattering in UV and baseline distortion in NMR.

Protocol B: NMR Acquisition (Self-Validating)

- Lock & Shim: Lock onto the deuterium signal. Shim until the chloroform residual peak (7.26 ppm) has a linewidth at half-height < 0.5 Hz.
- Pulse Sequence: Use a standard proton pulse (zg30).
- Validation Check:
 - Verify the integration of the Methyl group (singlet/doublet at ~2.2 ppm) equals 3.0.
 - Verify the Amine protons (broad singlet, variable position) integrate to 2.0.
 - If integration fails: The sample may be wet (H₂O exchange) or oxidized.

Visualization: Experimental Workflow



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Figure 2: Integrated workflow for simultaneous spectroscopic characterization.

References

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